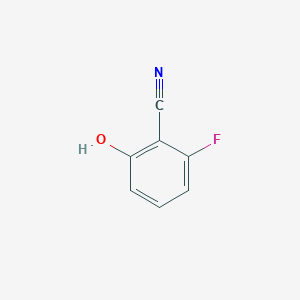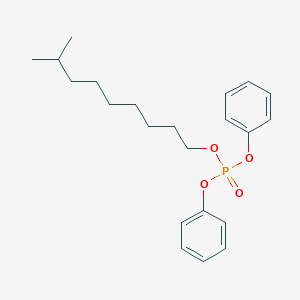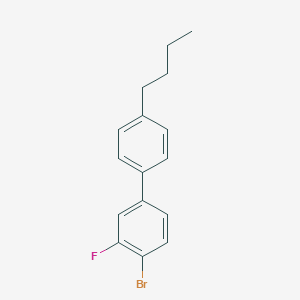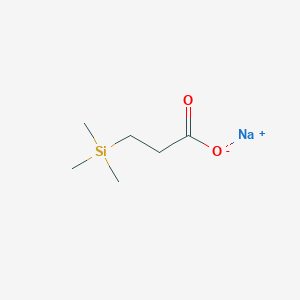
3-Bromo-5-(bromométhyl)pyridine
Vue d'ensemble
Description
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic building block . It is a chemical compound with the molecular formula C6H5Br2N .
Synthesis Analysis
The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours . The reaction mixture is then cooled by putting into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is then extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(bromomethyl)pyridine consists of a pyridine ring with bromomethyl groups attached at the 3rd and 5th positions . The average mass of the molecule is 250.919 Da .Physical And Chemical Properties Analysis
3-Bromo-5-(bromomethyl)pyridine is a brown solid . Its empirical formula is C6H6BrN . The molecular weight is 250.919 Da .Applications De Recherche Scientifique
Intermédiaire pharmaceutique pour la synthèse de la rupatadine
3-Bromo-5-(bromométhyl)pyridine: est un intermédiaire clé dans la synthèse de la rupatadine, qui est utilisée dans le traitement de la rhinite saisonnière et allergique . Le rôle du composé dans le processus de synthèse est crucial en raison de sa réactivité, qui permet une fonctionnalisation ultérieure pour créer le principe actif pharmaceutique.
Recherche sur le cancer
Des dérivés de la This compound ont montré une activité accrue contre le cancer, en particulier dans les maladies liées à la dysrégulation des kinases cMet . Il s'agit notamment des carcinomes bronchiques non à petites cellules, des carcinomes gastriques et œsophagiens, mettant en évidence son potentiel dans la recherche en oncologie.
Maladies médiées par la kinase p38
Des analogues de la This compound sont utiles dans le traitement des maladies médiées par la kinase p38 . Cela comprend des affections telles que le lymphome et les maladies auto-inflammatoires, où les dérivés du composé peuvent jouer un rôle thérapeutique.
Réactions de couplage croisé de Suzuki
Le composé est utilisé dans les réactions de couplage croisé de Suzuki pour synthétiser de nouveaux dérivés à base de pyridine . Ces dérivés ont des applications potentielles en chimie médicinale, y compris le développement de nouveaux agents thérapeutiques.
Études de mécanique quantique
This compound: des dérivés ont été étudiés à l'aide de la théorie de la fonctionnelle de la densité (DFT) . Ces études aident à prédire la réactivité et les propriétés des composés, ce qui est essentiel pour concevoir des médicaments ayant des activités biologiques spécifiques.
Activités biologiques
Les dérivés de pyridine synthétisés présentent diverses activités biologiques, telles que l'anti-thrombolytique et l'inhibition de la formation de biofilms . Cela élargit la portée des applications du composé dans la recherche biomédicale et le développement de médicaments.
Technologie des cristaux liquides
Certains dérivés sont étudiés comme candidats potentiels pour les dopants chiraux dans les cristaux liquides . Leur structure moléculaire et leurs propriétés pourraient influencer les performances des écrans à cristaux liquides, ce qui en fait un domaine d'intérêt en science des matériaux.
Chimie de l'environnement
Les méthodes de synthèse des dérivés de la This compound sont réputées pour être respectueuses de l'environnement . Cet aspect est important dans le contexte de la chimie verte, où la réduction de l'impact environnemental des procédés chimiques est une priorité.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound . It is primarily used as a building block in organic synthesis . The primary targets of this compound are the reactant molecules in the synthesis reactions where it is used. For instance, it can be used in the preparation of ether ligands .
Mode of Action
The mode of action of 3-Bromo-5-(bromomethyl)pyridine depends on the specific reaction it is involved in. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitutions . In these reactions, the bromine atoms in the molecule serve as leaving groups, making the compound reactive towards nucleophiles .
Biochemical Pathways
3-Bromo-5-(bromomethyl)pyridine is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the transmetalation of an organoboron reagent to a palladium catalyst, followed by the coupling of this organopalladium species with an electrophile .
Result of Action
The result of the action of 3-Bromo-5-(bromomethyl)pyridine is the formation of new organic compounds. For example, it can be used to prepare ether ligands . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(bromomethyl)pyridine can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of other reactants and catalysts, and the specific synthetic procedure used . For instance, Suzuki–Miyaura coupling reactions require a palladium catalyst and a base .
Propriétés
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDEUJYFUHVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565664 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145743-85-7 | |
| Record name | 3-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














